![molecular formula C13H17ClN2O4S B1375801 2-(叔丁基)-6-氯-N-甲氧基-N-甲基苯并[d]噁唑-7-磺酰胺 CAS No. 1206896-20-9](/img/structure/B1375801.png)

2-(叔丁基)-6-氯-N-甲氧基-N-甲基苯并[d]噁唑-7-磺酰胺

描述

Synthesis Analysis

The synthesis of this compound involves several steps, including the introduction of the tert-butyl, chloro, methoxy, and methyl groups onto the oxazole ring. Researchers have employed various synthetic routes to access this compound, optimizing yields and purity. Notably, the modular reaction between dicyanobenzenes and amino alcohols has been successful in synthesizing related oxazoline derivatives .

Molecular Structure Analysis

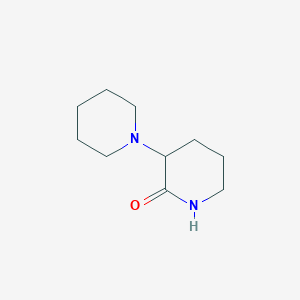

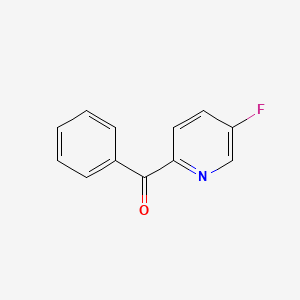

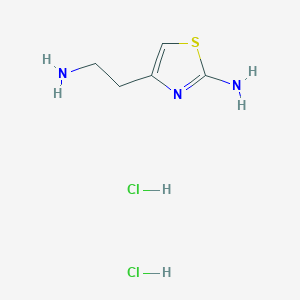

The molecular structure of 2-(tert-Butyl)-6-chloro-N-methoxy-N-methylbenzo[d]oxazole-7-sulfonamide consists of a benzo[d]oxazole ring fused with a sulfonamide group. The tert-butyl, chloro, methoxy, and methyl substituents contribute to its overall shape and reactivity. Further studies using techniques like X-ray crystallography or NMR spectroscopy would provide detailed insights into its 3D arrangement .

Chemical Reactions Analysis

Understanding the reactivity of this compound is crucial. Researchers have investigated its behavior in various chemical reactions, such as nucleophilic substitutions, cyclizations, and functional group transformations. For instance, Kumar et al. explored a series of oxazole derivatives for PTP-1B inhibitory activity, identifying promising compounds .

Physical And Chemical Properties Analysis

科学研究应用

药物化学:药物设计与发现

苯并噁唑衍生物以其广泛的生物活性而闻名,这使得它们在药物设计与发现中具有价值。 它们表现出抗菌、抗真菌、抗癌、抗氧化和抗炎作用 . 所讨论的特定化合物可能被用作合成具有这些生物活性的新药的起始原料。

有机合成:催化剂开发

在有机合成中,苯并噁唑衍生物可用作用于各种化学反应的催化剂的配体。 该化合物中的叔丁基可以增强催化剂的空间特性,这可能导致更具选择性的反应 .

材料科学:功能材料

苯并噁唑衍生物的独特结构使其可用于功能材料的开发。 例如,它们可以被掺入聚合物以提高热稳定性,或由于其导电特性而用于电子材料 .

农业化学:杀虫剂配方

苯并噁唑衍生物已被用于杀虫剂的配方。 它们破坏害虫生物通路的能力使它们成为杀虫剂配方中的有效成分 .

生物化学:酶抑制

该化合物中的磺酰胺基表明可能具有抑制酶的作用。 这可以在生物化学研究中进行探索,以开发针对各种疾病中靶标酶的抑制剂 .

环境科学:污染物检测

由于其荧光特性,苯并噁唑衍生物可用于环境科学中检测污染物。 它们可以作为传感器,在特定污染物存在时发出荧光 .

纳米技术:纳米材料合成

该化合物的分子结构可用于纳米材料的合成。 苯并噁唑衍生物可用于修饰纳米颗粒的表面,以创建具有所需特性的材料 .

分析化学:色谱法

在分析化学中,苯并噁唑衍生物可以用作色谱法的固定相。 它们的化学性质可以帮助分离和分析复杂的混合物 .

作用机制

Target of Action

Oxazole derivatives, which this compound is a part of, have been known to exhibit a wide spectrum of biological activities . They have been used as intermediates for the synthesis of new chemical entities in medicinal chemistry .

Mode of Action

It is known that the substitution pattern in oxazole derivatives plays a pivotal role in delineating their biological activities . Oxazoles have been found to exhibit antimicrobial, anticancer, antitubercular, anti-inflammatory, antidiabetic, antiobesity, and antioxidant activities .

Biochemical Pathways

Oxazole derivatives have been found to impact a variety of biological responses . The presence of hetero atoms or groupings in these compounds often imparts preferential specificities in their biological responses .

Result of Action

Oxazole derivatives have been found to exhibit a wide range of biological activities .

生化分析

Biochemical Properties

2-(tert-Butyl)-6-chloro-N-methoxy-N-methylbenzo[d]oxazole-7-sulfonamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, oxazole derivatives, including this compound, have been shown to inhibit certain enzymes involved in inflammatory pathways, thereby exhibiting anti-inflammatory effects . Additionally, it may interact with proteins involved in cell signaling, modulating their activity and affecting downstream processes.

Cellular Effects

The effects of 2-(tert-Butyl)-6-chloro-N-methoxy-N-methylbenzo[d]oxazole-7-sulfonamide on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can alter the expression of genes involved in inflammatory responses, leading to reduced inflammation . It may also affect cellular metabolism by interacting with metabolic enzymes, thereby influencing the production and utilization of cellular energy.

Molecular Mechanism

At the molecular level, 2-(tert-Butyl)-6-chloro-N-methoxy-N-methylbenzo[d]oxazole-7-sulfonamide exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, thereby modulating their activity. This compound may also influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcription of target genes . These molecular interactions underpin the compound’s biochemical and cellular effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-(tert-Butyl)-6-chloro-N-methoxy-N-methylbenzo[d]oxazole-7-sulfonamide can change over time. The stability and degradation of the compound are critical factors that influence its long-term effects on cellular function. Studies have shown that oxazole derivatives can be stable under certain conditions but may degrade over time, leading to changes in their biological activity . Long-term exposure to this compound in vitro or in vivo may result in sustained modulation of cellular processes, although the specific effects can vary depending on the experimental conditions.

Dosage Effects in Animal Models

The effects of 2-(tert-Butyl)-6-chloro-N-methoxy-N-methylbenzo[d]oxazole-7-sulfonamide in animal models are dose-dependent. At lower doses, the compound may exhibit beneficial effects, such as anti-inflammatory or anticancer activity . At higher doses, it may cause toxic or adverse effects, including cellular damage or disruption of normal physiological processes. Threshold effects have been observed, where the compound’s activity significantly changes at specific dosage levels, highlighting the importance of careful dosage optimization in experimental studies.

Metabolic Pathways

2-(tert-Butyl)-6-chloro-N-methoxy-N-methylbenzo[d]oxazole-7-sulfonamide is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and conversion into active or inactive forms. These interactions can affect metabolic flux and the levels of metabolites within cells . Understanding the metabolic pathways of this compound is crucial for elucidating its biological activity and potential therapeutic applications.

Transport and Distribution

The transport and distribution of 2-(tert-Butyl)-6-chloro-N-methoxy-N-methylbenzo[d]oxazole-7-sulfonamide within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments . The distribution pattern of this compound can affect its biological activity and efficacy, making it an important factor to consider in biochemical and pharmacological studies.

Subcellular Localization

The subcellular localization of 2-(tert-Butyl)-6-chloro-N-methoxy-N-methylbenzo[d]oxazole-7-sulfonamide is critical for its activity and function. This compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . Its localization can influence its interactions with biomolecules and its overall biological effects, highlighting the importance of understanding its subcellular distribution in biochemical research.

属性

IUPAC Name |

2-tert-butyl-6-chloro-N-methoxy-N-methyl-1,3-benzoxazole-7-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17ClN2O4S/c1-13(2,3)12-15-9-7-6-8(14)11(10(9)20-12)21(17,18)16(4)19-5/h6-7H,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALPWDUCGTAPWMC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=NC2=C(O1)C(=C(C=C2)Cl)S(=O)(=O)N(C)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17ClN2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10857067 | |

| Record name | 2-tert-Butyl-6-chloro-N-methoxy-N-methyl-1,3-benzoxazole-7-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10857067 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

332.80 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1206896-20-9 | |

| Record name | 2-tert-Butyl-6-chloro-N-methoxy-N-methyl-1,3-benzoxazole-7-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10857067 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-{bicyclo[2.2.1]heptan-2-yl}-3-methyl-1H-pyrazol-5-amine](/img/structure/B1375718.png)

![1-{4-[(6-Aminopyridin-2-yl)methyl]piperazin-1-yl}ethan-1-one](/img/structure/B1375719.png)

![1-{4-[(4-Chloropyridin-2-yl)methyl]piperazin-1-yl}ethan-1-one](/img/structure/B1375722.png)

![3-{1-[(Tert-butoxy)carbonyl]piperidin-4-yl}butanoic acid](/img/structure/B1375734.png)

![1-methyl-4-[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethynyl]-1H-pyrazole](/img/structure/B1375737.png)